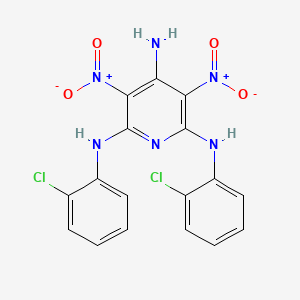
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine, commonly known as Pyridoxalated Hemoglobin Polyoxyethylene (PHP), is a synthetic hemoglobin-based oxygen carrier (HBOC). It has been extensively studied for its potential applications in blood substitutes and resuscitation fluids.
作用機序
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine acts as an oxygen carrier by binding to oxygen in the lungs and releasing it in the tissues. It also has antioxidant properties, which may help protect tissues from oxidative stress and reduce inflammation. N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has been shown to increase nitric oxide bioavailability, which may contribute to its beneficial effects on microcirculation and tissue perfusion.
Biochemical and Physiological Effects:
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has been shown to increase oxygen delivery to tissues, improve microcirculation, and reduce tissue damage in animal models of hemorrhagic shock and ischemia-reperfusion injury. It has also been shown to improve oxygen saturation and reduce lactate levels in human volunteers. N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has a longer half-life than red blood cells, which may make it a useful alternative to blood transfusions in certain situations.
実験室実験の利点と制限
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has several advantages as a research tool, including its ability to deliver oxygen to tissues and its antioxidant properties. It can be used in a variety of animal models to investigate the effects of oxygen delivery and oxidative stress on tissue function. However, N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has some limitations, including its potential to cause vasoconstriction and its short half-life in humans.
将来の方向性
There are several potential future directions for research on N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine. One area of interest is the development of modified forms of N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine with improved properties, such as longer half-life or reduced vasoconstrictive effects. Another area of interest is the investigation of N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine as a potential treatment for other conditions, such as traumatic brain injury or sepsis. Finally, further research is needed to fully understand the mechanism of action of N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine and its effects on tissue function.
合成法
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine can be synthesized by reacting pyridoxal-5'-phosphate (PLP) with hemoglobin in the presence of polyoxyethylene (POE). The resulting product is then purified to remove any unreacted components. This synthesis method has been optimized to produce high yields of N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine with consistent quality.
科学的研究の応用
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has been extensively studied for its potential applications in blood substitutes and resuscitation fluids. It has been shown to increase oxygen delivery to tissues, improve microcirculation, and reduce tissue damage in animal models of hemorrhagic shock and ischemia-reperfusion injury. N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has also been investigated as a potential treatment for sickle cell disease, where it may improve oxygen delivery to tissues and reduce the risk of vaso-occlusive crises.
特性
IUPAC Name |
2-N,6-N-bis(2-chlorophenyl)-3,5-dinitropyridine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N6O4/c18-9-5-1-3-7-11(9)21-16-14(24(26)27)13(20)15(25(28)29)17(23-16)22-12-8-4-2-6-10(12)19/h1-8H,(H4,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBAHOZYUVDMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C(=C(C(=N2)NC3=CC=CC=C3Cl)[N+](=O)[O-])N)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~,N~6~-bis(2-chlorophenyl)-3,5-dinitro-2,4,6-pyridinetriamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5184659.png)
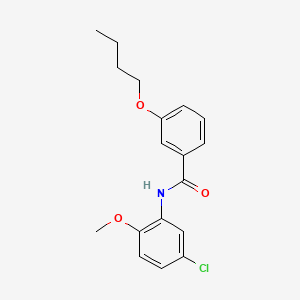
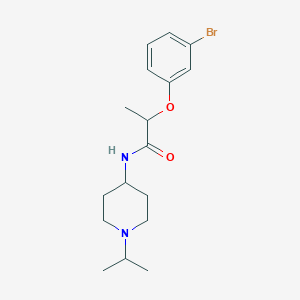
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184681.png)
![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-butanamine](/img/structure/B5184685.png)
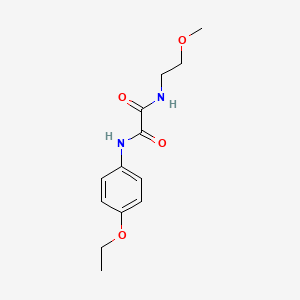
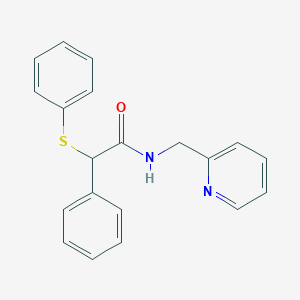
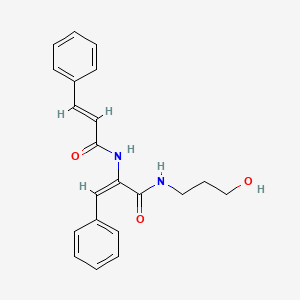

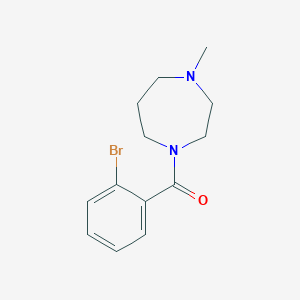
![2-amino-4-(2-chlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5184736.png)
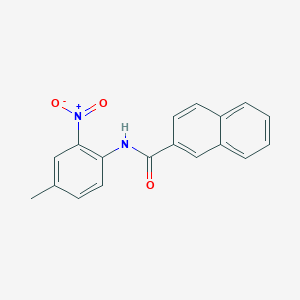
![propyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5184757.png)